molecular formula C23H26N4O5S B2522961 N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide CAS No. 921881-32-5

N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2522961
CAS No.: 921881-32-5
M. Wt: 470.54
InChI Key: XPKOHZVYMBCDKE-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic organic compound featuring a pyridazinone core substituted with a 4-ethoxyphenyl group, a sulfamoyl-linked ethyl chain, and a terminal propionamide moiety.

Properties

IUPAC Name

N-[4-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-3-22(28)25-18-7-11-20(12-8-18)33(30,31)24-15-16-27-23(29)14-13-21(26-27)17-5-9-19(10-6-17)32-4-2/h5-14,24H,3-4,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKOHZVYMBCDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C23H25N3O4S
  • Molecular Weight : 423.53 g/mol

The structure includes a pyridazinone ring, an ethoxyphenyl group, and a sulfamoyl moiety, which contribute to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting cancer cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.
  • Gene Expression Modulation : The compound influences gene expression related to cell growth and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor effects. For instance, a related compound, IMB-1406, demonstrated potent antitumor activity with IC50 values ranging from 6.92 to 8.99 μM across various cancer cell lines (A549, HepG2, DU145, MCF7) . The mechanism was linked to cell cycle arrest at the S phase and induction of apoptosis.

Cell Line Inhibition Rate (30 μM) IC50 (μM)
A549100.07%8.99
HepG299.98%6.92
DU14599.93%7.89
MCF7100.39%8.26

Antimicrobial Activity

Pyridazinone derivatives are known for their antimicrobial properties. Preliminary studies have shown that these compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

Case Studies

  • Study on Antitumor Mechanisms : A study involving IMB-1406 highlighted its ability to induce apoptosis in HepG2 cells by affecting mitochondrial membrane potential and activating caspase pathways . This provides a model for understanding how this compound could similarly affect cancer cells.
  • Synthesis and Characterization : Research on the synthesis of pyridazinone derivatives has shown that modifications in the chemical structure can lead to enhanced biological activity . Such studies are crucial for optimizing the therapeutic potential of compounds like this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on structural motifs and functional groups:

Comparison with N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (CAS 61086-18-8)

Structural Similarities :

  • Both compounds contain a propionamide backbone.
  • Aromatic phenyl groups are present in both structures.

Key Differences :

  • Core Structure: The target compound features a pyridazinone ring, whereas the analog in has a piperidinyl ring. Pyridazinones are known for hydrogen-bonding interactions in enzyme inhibition, while piperidine derivatives often enhance bioavailability.
  • Substituents : The ethoxyphenyl and sulfamoyl groups in the target compound contrast with the methoxymethyl-piperidine moiety in . These differences likely alter solubility and target selectivity.

Hypothetical Pharmacological Implications :

  • The pyridazinone core may confer stronger binding affinity to kinases or proteases compared to the piperidine analog.
  • The sulfamoyl group in the target compound could enhance interactions with charged residues in enzyme active sites, a feature absent in the compound.
Comparison with Triazine-Pyrrolidine Derivatives ()

Key contrasts include:

  • Heterocyclic Core: Triazine () vs. pyridazinone (target compound). Triazines are often used in anticancer agents, while pyridazinones are explored for cardiovascular and anti-inflammatory applications.
  • Functional Groups: The dimethylamino and hydroxymethyl groups in suggest basicity and polar interactions, whereas the ethoxyphenyl and sulfamoyl groups in the target compound may favor hydrophobic and hydrogen-bonding interactions.

Structural and Functional Comparison Table

Feature Target Compound N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Triazine-Pyrrolidine Derivative
Core Structure Pyridazinone Piperidine Triazin-2-yl
Key Functional Groups Ethoxyphenyl, sulfamoyl, propionamide Methoxymethyl, phenyl, propionamide Dimethylamino, pyrrolidin-1-yl
Potential Applications Kinase/protease inhibition (hypothetical) Pharmaceutical intermediate (explicit) Anticancer or antimicrobial (hypothetical)
Solubility Moderate (sulfamoyl enhances polarity) Low (piperidine and methoxymethyl reduce polarity) High (polar triazine and amino groups)

Research Findings and Limitations

  • Synthetic Feasibility : The sulfamoyl linkage in the target compound may complicate synthesis compared to simpler amides in .
  • Bioactivity Gaps: No experimental data for the target compound are available in the provided evidence. In contrast, explicitly designates its compound as a pharmaceutical intermediate, implying established synthesis protocols.

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